molecular formula C16H14N2O B11023651 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- CAS No. 16109-46-9

1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

Cat. No.: B11023651
CAS No.: 16109-46-9
M. Wt: 250.29 g/mol
InChI Key: DHAQHTRQAPZNJW-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is a heterocyclic aromatic organic compound. It consists of a benzimidazole core structure with a benzoyl group at the 1-position and methyl groups at the 5 and 6 positions. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- typically involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base, followed by methylation at the 5 and 6 positions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

16109-46-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-phenylmethanone

InChI

InChI=1S/C16H14N2O/c1-11-8-14-15(9-12(11)2)18(10-17-14)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

DHAQHTRQAPZNJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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